Terutroban

説明

a thromboxan receptor antagonist

特性

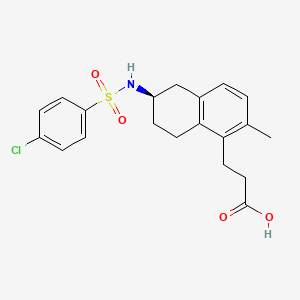

IUPAC Name |

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEOXFSBSQIWSY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870091 | |

| Record name | Terutroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165538-40-9 | |

| Record name | Terutroban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165538-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terutroban [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terutroban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERUTROBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terutroban's Mechanism of Action on Thromboxane Prostanoid (TP) Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terutroban is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1][2] It has been investigated for its potential as an antiplatelet, antivasoconstrictor, and antiatherosclerotic agent.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its interaction with TP receptors and the subsequent effects on intracellular signaling pathways. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action: TP Receptor Antagonism

This compound exerts its pharmacological effects by competitively binding to and inhibiting the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[4] TP receptors are G protein-coupled receptors (GPCRs) that are activated by prostanoids, most notably thromboxane A2.[5] By blocking this receptor, this compound prevents the downstream signaling cascades that lead to platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2][4]

A key advantage of this compound over traditional antiplatelet agents like aspirin (B1665792) is its comprehensive blockade of TP receptor activation. While aspirin only inhibits the production of TXA2 by platelets, this compound blocks the effects of all TP receptor ligands, including TXA2 from non-platelet sources and other prostanoids like isoprostanes, which are produced during oxidative stress.[2]

Quantitative Analysis of this compound's Potency

The potency of this compound as a TP receptor antagonist has been quantified through various in vitro and ex vivo assays.

| Parameter | Value | Assay Context |

| IC50 | 16.4 nM | Inhibition of TP receptors[1] |

IC50 (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

The dose-dependent inhibitory effect of this compound on platelet aggregation has been demonstrated in clinical studies.

| This compound Daily Dosage | Inhibition of U46619-induced Platelet Aggregation | Patient Population |

| 2.5 mg | Complete inhibition | High-cardiovascular-risk patients on aspirin[6] |

| 5 mg | Complete inhibition | High-cardiovascular-risk patients on aspirin[6] |

| 10 mg | Complete inhibition | High-cardiovascular-risk patients on aspirin[6] |

| 1 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |

| 2.5 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |

| 5 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |

| 10 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |

| 30 mg | Significant inhibition (P < 0.001 vs. placebo) | Patients with peripheral arterial disease[4] |

TP Receptor Signaling Pathways Modulated by this compound

TP receptors are known to couple to at least two major G protein families: Gq/11 and G12/13.[7] this compound, by blocking the receptor, inhibits the activation of these downstream signaling cascades.

Caption: TP Receptor Signaling and this compound's Point of Inhibition.

Gq/11 Pathway

Activation of the Gq/11 pathway by an agonist-bound TP receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are critical events that promote platelet aggregation and smooth muscle contraction. This compound blocks these downstream effects by preventing the initial activation of the Gq/11 pathway.

G12/13 Pathway

The G12/13 pathway is primarily involved in regulating cell shape and motility through the activation of the small GTPase RhoA.[8] Upon TP receptor activation, G12/13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115RhoGEF, which in turn activate RhoA.[7][8] Activated RhoA then stimulates Rho-associated kinase (ROCK), leading to various cellular responses, including stress fiber formation and smooth muscle contraction.[8] By antagonizing the TP receptor, this compound inhibits the G12/13-mediated activation of the RhoA/ROCK pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for its target receptor (TP receptor) by measuring its ability to compete with a radiolabeled ligand.[9][10]

Caption: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human TP receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[11]

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand for the TP receptor (e.g., [3H]-U46619).

-

Add increasing concentrations of unlabeled this compound to the wells.

-

For determining non-specific binding, add a high concentration of an unlabeled TP receptor antagonist.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.[11]

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[11]

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Intracellular Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a receptor agonist.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Methodology:

-

Cell Preparation:

-

Plate cells expressing TP receptors (e.g., HEK293 cells) in a clear-bottom, black-walled microplate and allow them to adhere overnight.[13]

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.[13]

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.[13]

-

Wash the cells with a suitable assay buffer to remove any extracellular dye.

-

-

Assay Procedure:

-

Add varying concentrations of this compound or a vehicle control to the wells and pre-incubate for a defined period.

-

Place the microplate in a fluorescence plate reader equipped with an automated injection system.

-

Record a baseline fluorescence reading.

-

Inject a fixed concentration of a TP receptor agonist (e.g., U46619) into the wells to stimulate calcium release.[14]

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each well.

-

Plot the peak response as a function of the this compound concentration to determine the dose-dependent inhibition.

-

Calculate the IC50 value for this compound's inhibition of the agonist-induced calcium response.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This "gold standard" assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.[2]

Caption: Experimental Workflow for Platelet Aggregation Assay.

Methodology:

-

Sample Preparation:

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[1]

-

Centrifuge the blood at a low speed (e.g., 150-200 x g for 10-15 minutes) to obtain platelet-rich plasma (PRP).[15]

-

Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).[15][16]

-

Adjust the platelet count in the PRP using PPP if necessary.

-

-

Assay Procedure:

-

Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[15]

-

Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.[16]

-

Add varying concentrations of this compound or a vehicle control and incubate for a short period.

-

Add a platelet agonist, such as the TP receptor agonist U46619, ADP, or collagen, to induce aggregation.[6]

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[3]

-

-

Data Analysis:

-

The aggregometer generates aggregation curves, plotting the percentage of light transmission over time.

-

Determine the maximum percentage of aggregation for each condition.

-

Compare the aggregation in the presence of this compound to the control to calculate the percentage of inhibition.

-

Generate dose-response curves to determine the IC50 of this compound for inhibiting platelet aggregation induced by different agonists.

-

Conclusion

This compound is a potent and selective antagonist of the TP receptor, effectively inhibiting the downstream signaling pathways mediated by Gq/11 and G12/13. This mechanism of action translates to the inhibition of platelet aggregation and vasoconstriction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the pharmacological properties of this compound and other TP receptor antagonists. While clinical trials have been conducted, further research may continue to explore the full therapeutic potential of this compound in cardiovascular diseases.[17]

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plateletservices.com [plateletservices.com]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Thromboxane Antagonism with this compound in Peripheral Arterial Disease: the TAIPAD study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-Protein–Coupled Receptors Signaling Pathways in New Antiplatelet Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. 2.6. Determination of platelet aggregation by light transmission aggregometry [bio-protocol.org]

- 17. redheracles.net [redheracles.net]

Terutroban: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terutroban is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. Developed by Servier Laboratories, it was investigated for the secondary prevention of acute thrombotic complications. This compound inhibits thromboxane A2 (TXA2)-induced platelet aggregation and vasoconstriction, and has also demonstrated anti-inflammatory and anti-atherosclerotic properties in preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by data from key preclinical and clinical studies. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate further research and development in this area.

Introduction

Thromboxane A2 (TXA2) is a potent mediator of platelet activation and vasoconstriction, playing a crucial role in the pathophysiology of cardiovascular and cerebrovascular diseases.[1] It exerts its effects by binding to the thromboxane prostanoid (TP) receptor, a G-protein coupled receptor found on platelets, vascular smooth muscle cells, and endothelial cells.[2] Pharmacological inhibition of the TXA2 pathway is a well-established strategy for the prevention of thrombotic events. This compound (S-18886) was developed as a selective TP receptor antagonist with the aim of providing effective antiplatelet therapy.[1][3] This document serves as a comprehensive technical resource on the pharmacological characteristics of this compound.

Mechanism of Action

This compound functions as a competitive antagonist of the TP receptor, thereby blocking the downstream signaling cascades initiated by the binding of endogenous ligands like TXA2 and prostaglandin (B15479496) H2 (PGH2).[1] This antagonism prevents platelet aggregation, vasoconstriction, and vascular smooth muscle cell proliferation.

Signaling Pathway

The TP receptor couples to several G-protein families, primarily Gq/11 and G12/13, to initiate intracellular signaling. This compound's blockade of the TP receptor inhibits these pathways.

-

Gq/11 Pathway: Activation of the Gq/11 pathway by TP receptor agonists leads to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and aggregation.

-

G12/13 Pathway: The G12/13 pathway activation stimulates the Rho/Rho-kinase signaling cascade, which contributes to vasoconstriction and vascular remodeling.

Below is a diagram illustrating the signaling pathway of the TP receptor and the point of inhibition by this compound.

Pharmacological Data

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of platelet aggregation.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 16.4 nM | Not Specified | TP Receptor Antagonism |

Pharmacokinetics

This compound is administered orally and has a relatively long half-life.

| Parameter | Value | Species | Study Population | Reference |

| Administration | Oral | Human | N/A | |

| Elimination Half-life | 6-10 hours | Human | N/A |

Clinical Trials

This compound has been evaluated in several clinical trials, with the PERFORM trial being the largest Phase III study.

The PERFORM Trial

The "Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack" (PERFORM) trial was a randomized, double-blind, parallel-group study comparing the efficacy and safety of this compound (30 mg/day) with aspirin (B1665792) (100 mg/day) in patients with a recent ischemic stroke or transient ischemic attack.

| Parameter | This compound | Aspirin | Hazard Ratio (95% CI) | p-value | Reference |

| Number of Patients | 9,556 | 9,544 | N/A | N/A | |

| Mean Follow-up | 28.3 months | 28.3 months | N/A | N/A | |

| Primary Endpoint | 11% | 11% | 1.02 (0.94-1.12) | N/A | |

| Minor Bleeding | 12% | 11% | 1.11 (1.02-1.21) | <0.05 |

The trial was stopped prematurely for futility as this compound did not demonstrate superiority over aspirin.

The TAIPAD Study

The "Thromboxane Antagonism with this compound in Peripheral Arterial Disease" (TAIPAD) study was a dose-ranging trial evaluating the effect of different doses of this compound on platelet aggregation.

| Dosage | Inhibition of U46619-induced Platelet Aggregation | Reference |

| 1, 2.5, 5, 10, 30 mg/day | Dose-dependent inhibition | |

| 5, 10, 30 mg/day | At least as effective as aspirin (75 mg/day) |

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a generalized procedure based on standard methods and findings from this compound-related studies.

References

Terutroban: An In-depth Technical Guide on a Selective Thromboxane Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terutroban (S-18886) is a selective and orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor. It was developed as an antiplatelet agent for the secondary prevention of thrombotic complications. By blocking the TP receptor, this compound inhibits thromboxane A2 (TXA2)-induced platelet aggregation and vasoconstriction, key events in the pathophysiology of atherothrombosis. This technical guide provides a comprehensive overview of the core pharmacological and clinical data on this compound, including its mechanism of action, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and key clinical trial outcomes.

Introduction

Thromboxane A2 (TXA2) is a potent eicosanoid that plays a critical role in hemostasis and thrombosis.[1] Produced by activated platelets, TXA2 mediates its effects by binding to the G-protein coupled thromboxane prostanoid (TP) receptor.[2][3] This interaction triggers a signaling cascade that leads to platelet activation, aggregation, and vasoconstriction.[1][2] Consequently, antagonism of the TP receptor represents a compelling therapeutic strategy for the prevention of cardiovascular and cerebrovascular ischemic events.

This compound is a selective antagonist of the TP receptor. Unlike aspirin (B1665792), which irreversibly inhibits the production of TXA2, this compound directly blocks the receptor, thereby inhibiting the actions of all TP receptor ligands, including prostaglandin (B15479496) endoperoxides and isoprostanes. This document details the preclinical and clinical profile of this compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 3-[(6R)-6-[[(4-chlorophenyl)sulfonyl]amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid |

| Synonyms | S-18886, Triplion |

| CAS Number | 165538-40-9 |

| Molecular Formula | C₂₀H₂₂ClNO₄S |

| Molar Mass | 407.91 g·mol⁻¹ |

Mechanism of Action

This compound is a selective and competitive antagonist of the thromboxane prostanoid (TP) receptor. The binding of agonists like thromboxane A2 (TXA2) to the TP receptor, which is coupled to the Gq family of G-proteins, initiates a signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The culmination of this pathway is platelet shape change, degranulation, and aggregation, as well as vasoconstriction. This compound competitively inhibits the binding of TXA2 and other agonists to the TP receptor, thereby blocking these downstream effects.

Signaling Pathway of Thromboxane A2 Receptor

Quantitative Data

In Vitro Pharmacology

| Parameter | Value | Assay | Source |

| IC₅₀ (TP Receptor) | 16.4 nM | Inhibition of I-BOP-induced inositol monophosphate production in HEK293-A cells |

Note: A specific Ki value from radioligand binding assays was not publicly available in the reviewed literature.

Pharmacokinetics in Humans

The pharmacokinetic profile of this compound has been evaluated in patients with peripheral arterial disease.

| Parameter | Value |

| Time to Peak Plasma Level (Tmax) | 30 minutes - 2 hours |

| Terminal Half-life (t₁/₂) | 5.8 - 10 hours |

Note: Detailed pharmacokinetic parameters such as Cmax and absolute oral bioavailability in healthy volunteers were not available in the reviewed literature.

Preclinical Efficacy

In an ex vivo model of thrombosis in patients treated for the prevention of ischemic stroke, this compound demonstrated significant antithrombotic activity.

| Treatment Group | Mean Decrease in Dense Thrombus Surface Area | p-value vs. Day 0 | p-value vs. Aspirin (Day 10) |

| This compound (10 mg/day) | 58% | 0.001 | < 0.01 |

| This compound + Aspirin | 63% | 0.005 | - |

| Clopidogrel + Aspirin | 61% | < 0.05 | - |

Clinical Efficacy and Safety (PERFORM Trial)

The PERFORM (Prevention of cerebrovascular and cardiovascular Events of ischemic origin with this compound in patients with a history oF ischemic strOke or tRansient ischeMic attack) trial was a large, randomized, double-blind study comparing this compound (30 mg/day) with aspirin (100 mg/day) in patients with a recent cerebral ischemic event. The trial was stopped prematurely for futility.

Primary and Secondary Efficacy Endpoints

| Endpoint | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (95% CI) |

| Primary Composite Endpoint * | 1091 (11%) | 1062 (11%) | 1.02 (0.94 - 1.12) |

| Any Ischemic Stroke | 8% | 8% | - |

| Myocardial Infarction | - | - | No significant difference |

| Vascular Death | 169 | 188 | No significant difference |

*Primary Composite Endpoint: Fatal or non-fatal ischemic stroke, fatal or non-fatal myocardial infarction, or other vascular death (excluding hemorrhagic death).

Safety Endpoints (Bleeding Events)

| Endpoint | This compound (n=9556) | Aspirin (n=9544) | Hazard Ratio (95% CI) |

| Minor Bleedings | 1147 (12%) | 1045 (11%) | 1.11 (1.02 - 1.21) |

| Major or Life-threatening Bleedings | - | - | No significant difference |

| Intracranial Hemorrhage | < 2% | < 2% | No significant difference |

| Gastrointestinal Bleedings | - | - | No significant difference |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This is a general protocol for a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a receptor.

Methodology:

-

Receptor Preparation: Prepare cell membranes from a cell line overexpressing the human TP receptor.

-

Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-SQ 29,548) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the methodology used in clinical studies of this compound.

Methodology:

-

Blood Collection: Collect whole blood from subjects in tubes containing 3.8% sodium citrate.

-

PRP Preparation: Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes.

-

PPP Preparation: Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes. PPP is used as a reference for 100% aggregation.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using PPP.

-

Assay Procedure:

-

Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Add the test compound (this compound) or vehicle and incubate for a specified time.

-

Add a platelet agonist such as U46619 (e.g., 7 µM), collagen (e.g., 2 µg/mL), or ADP (e.g., 5 µM) to induce aggregation.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis: Express the results as the maximum percentage of platelet aggregation. For dose-response experiments, calculate the IC₅₀ value.

In Vivo Ferric Chloride-Induced Thrombosis Model (General Protocol)

This is a widely used model to evaluate the efficacy of antithrombotic agents.

Methodology:

-

Animal Preparation: Anesthetize the animal (e.g., mouse or rat).

-

Surgical Procedure: Surgically expose the carotid artery.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before injury.

-

Vascular Injury: Apply a filter paper saturated with a ferric chloride solution (e.g., 5-10%) to the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes) to induce oxidative injury to the endothelium.

-

Monitoring: Monitor blood flow using a Doppler flow probe or visualize thrombus formation using intravital microscopy.

-

Endpoint Measurement: The primary endpoint is typically the time to complete vessel occlusion or the weight of the thrombus at a specific time point after injury.

-

Data Analysis: Compare the endpoints between the this compound-treated and vehicle-treated groups.

Discussion and Conclusion

This compound is a potent and selective antagonist of the thromboxane prostanoid receptor, effectively inhibiting platelet aggregation and vasoconstriction in preclinical and clinical settings. Its mechanism of action, targeting the final common pathway for several prothrombotic ligands, offered a theoretical advantage over aspirin.

Preclinical studies and early clinical trials showed promising antithrombotic and potential anti-atherosclerotic effects. However, the large-scale Phase III PERFORM trial did not demonstrate the superiority of this compound over aspirin for the secondary prevention of cerebrovascular and cardiovascular events in patients with a history of ischemic stroke or transient ischemic attack. While this compound showed a similar efficacy profile to aspirin for the primary composite endpoint, it was associated with a slight increase in minor bleeding events.

The development of this compound was subsequently halted. Nevertheless, the study of this compound has provided valuable insights into the role of the thromboxane pathway in atherothrombosis and has informed the ongoing development of novel antiplatelet therapies. This technical guide summarizes the key data generated during its development, serving as a resource for researchers in the fields of thrombosis, cardiology, and drug development.

References

The Role of Terutroban in Preventing Atherogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular events. Thromboxane A2 (TXA2) plays a pivotal role in the pathophysiology of atherosclerosis through its pro-thrombotic and vasoconstrictive effects, which are mediated by the thromboxane/prostaglandin endoperoxide (TP) receptors. Terutroban, a selective and orally active TP receptor antagonist, has emerged as a promising therapeutic agent for the prevention of atherogenesis. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the key signaling pathways and experimental workflows. The evidence presented herein underscores the potential of this compound as a multifaceted agent targeting key pathways in the development and progression of atherosclerosis.

Introduction

Atherosclerosis is characterized by the buildup of plaques within the arteries, which can lead to thrombosis, myocardial infarction, and stroke.[1] Platelet activation and aggregation, endothelial dysfunction, and vascular inflammation are critical processes in the initiation and progression of atherosclerotic lesions.[2][3] Thromboxane A2 (TXA2), a potent platelet agonist and vasoconstrictor, is a key mediator in these processes.[4] TXA2 exerts its effects by binding to TP receptors, which are present on platelets, vascular smooth muscle cells, and endothelial cells.[4]

This compound (formerly S18886) is a specific antagonist of TP receptors. By blocking these receptors, this compound inhibits the downstream signaling pathways initiated by TXA2 and other TP receptor agonists like isoprostanes, thereby exhibiting antithrombotic, antivasoconstrictive, and anti-inflammatory properties. This guide delves into the scientific evidence supporting the role of this compound in preventing atherogenesis.

Mechanism of Action of this compound

This compound's primary mechanism of action is the selective and reversible inhibition of TP receptors. This blockade confers several beneficial effects that collectively contribute to the prevention of atherogenesis:

-

Inhibition of Platelet Aggregation: By blocking TP receptors on platelets, this compound prevents TXA2-induced platelet activation and aggregation, a crucial step in thrombus formation.

-

Improvement of Endothelial Function: this compound has been shown to improve endothelium-dependent vasodilation, likely by antagonizing the vasoconstrictive effects of TP receptor agonists on vascular smooth muscle cells and potentially by direct effects on endothelial cells.

-

Anti-inflammatory Effects: Activation of TP receptors on endothelial cells can lead to the expression of adhesion molecules, facilitating the recruitment of inflammatory cells into the arterial wall. This compound may mitigate this by blocking this pathway. Studies in animal models have shown that this compound can reduce systemic inflammation.

-

Prevention of Vascular Remodeling: In animal models of hypertension and atherosclerosis, this compound has been demonstrated to prevent vascular hypertrophy and fibrosis, key components of pathological vascular remodeling.

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway through which this compound exerts its anti-atherogenic effects.

Caption: this compound blocks the TP receptor, inhibiting atherogenic pathways.

Preclinical Evidence

Animal studies have provided significant evidence for the anti-atherogenic effects of this compound.

-

In apolipoprotein E knockout mice, a model of atherosclerosis, this compound was shown to delay atherogenesis, an effect not observed with aspirin (B1665792).

-

In spontaneously hypertensive stroke-prone rats (SHRSPs), this compound prevented the development of aorta hyperplasia and fibrosis by inhibiting the expression of TGF-β and heat shock protein-47. Furthermore, in this model, this compound increased survival by reducing systemic inflammation and preserving endothelial function, with effects superior to aspirin.

Clinical Evidence

Several clinical trials have evaluated the efficacy and safety of this compound in patients with or at high risk for atherosclerotic cardiovascular disease.

Effect on Endothelial Function and Platelet Aggregation

A randomized, double-blind, placebo-controlled study investigated the effects of repeated doses of this compound in high-cardiovascular-risk patients with carotid atherosclerosis.

| Parameter | Placebo | This compound (2.5 mg) | This compound (5 mg) | This compound (10 mg) |

| Change in Flow-Mediated Vasodilation (FMD) on Day 14 (%) | -0.2 ± 0.5 | +1.5 ± 0.4 | +1.6 ± 0.6 | +1.7 ± 0.4 |

| U46619-induced Platelet Aggregation on Day 14 (%) | 75 ± 5 | 2 ± 1 | 1 ± 1 | 1 ± 1 |

| Data presented as mean ± SEM. |

As shown in the table, all tested doses of this compound significantly improved flow-mediated vasodilation and almost completely abolished platelet aggregation induced by the TP receptor agonist U46619 compared to placebo.

Antithrombotic Effects

The TAIPAD study, an international, double-blind, randomized controlled trial, compared different doses of this compound with aspirin and placebo on platelet aggregation in patients with peripheral arterial disease (PAD).

| Treatment Group | Inhibition of U46619-induced Platelet Aggregation vs. Placebo (Day 5) |

| This compound (1 mg) | Significant (P < 0.001) |

| This compound (2.5 mg) | Significant (P < 0.001) |

| This compound (5 mg) | Significant (P < 0.001) |

| This compound (10 mg) | Significant (P < 0.001) |

| This compound (30 mg) | Significant (P < 0.001) |

The study concluded that this compound dose-dependently inhibited platelet aggregation and that doses of 5, 10, and 30 mg were at least as effective as aspirin in inhibiting platelet aggregation induced by arachidonic acid, collagen, and ADP.

Another study in patients for the prevention of ischemic stroke demonstrated that this compound had a superior antithrombotic activity to aspirin and was similar to the combination of clopidogrel (B1663587) and aspirin.

Secondary Prevention of Ischemic Events

The PERFORM trial was a large, randomized, double-blind, parallel-group trial that compared this compound with aspirin for the secondary prevention of cerebrovascular and cardiovascular events in patients with a recent ischemic stroke or transient ischemic attack. The trial was stopped for futility as this compound did not demonstrate superiority over aspirin. However, it is important to note that this compound was found to be as effective as aspirin, with a similar safety profile.

Experimental Protocols

Evaluation of Endothelial Function and Platelet Aggregation in High-Risk Patients

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Patient Population: 48 patients with carotid atherosclerosis and high cardiovascular risk, taking 300 mg of aspirin daily.

-

Intervention: Patients were randomly allocated to receive placebo or one of three doses of this compound (2.5, 5, or 10 mg) once daily for 15 days.

-

Methodologies:

-

Flow-Mediated Vasodilation (FMD): FMD of the brachial artery was measured using high-resolution ultrasound before and 2 hours after the first dose on day 0 and after the last dose on day 14.

-

Platelet Aggregation: Platelet aggregation in response to the TP receptor agonist U46619, ADP, and collagen was measured using light transmission aggregometry.

-

Assessment of Antithrombotic Effects in PAD Patients (TAIPAD Study)

-

Study Design: An international, double-blind, randomized controlled study.

-

Patient Population: 435 patients with peripheral arterial disease.

-

Intervention: After a 10-day placebo run-in, patients were randomized to receive aspirin (75 mg/day), one of five doses of this compound (1, 2.5, 5, 10, or 30 mg/day), or placebo for 5 days. The placebo group was then reallocated to one of the this compound groups for the remainder of the 83-day study.

-

Methodologies:

-

Ex Vivo Platelet Aggregation: Platelet aggregation was induced by U46619, arachidonic acid (AA), collagen, and ADP and measured 24 hours after dosing.

-

Experimental Workflow: Clinical Trial for Atherosclerosis Prevention

Caption: Workflow of a typical clinical trial evaluating this compound.

Conclusion

This compound, a selective TP receptor antagonist, demonstrates a multifaceted approach to preventing atherogenesis. By inhibiting platelet aggregation, improving endothelial function, exerting anti-inflammatory effects, and preventing pathological vascular remodeling, this compound targets key pathways in the development of atherosclerosis. While a large clinical trial did not show superiority over aspirin for secondary prevention of ischemic events, the collective evidence from preclinical and clinical studies supports its role as a potent anti-atherogenic agent. Further research may be warranted to identify specific patient populations that could derive the most benefit from TP receptor antagonism with this compound. This comprehensive guide provides a foundation for understanding the therapeutic potential of this compound in the management of atherosclerotic cardiovascular disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Treatment of endothelial cell dysfunction in atherosclerosis: a new perspective integrating traditional and modern approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [this compound and endothelial TP receptors in atherogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Terutroban's Impact on Endothelial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effects of Terutroban, a selective thromboxane (B8750289)/prostaglandin (TP) receptor antagonist, on endothelial dysfunction. Endothelial dysfunction is a critical early event in the pathogenesis of atherosclerosis and other cardiovascular diseases, characterized by reduced bioavailability of nitric oxide (NO), inflammation, and a prothrombotic state.[1] this compound has been investigated for its potential to ameliorate these pathological changes. This document provides a comprehensive overview of the mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols.

Mechanism of Action: Targeting the Thromboxane A2 Receptor

This compound exerts its effects by selectively blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] TXA2 is a potent vasoconstrictor and platelet aggregator.[2] Its receptor, the TP receptor, is expressed on various cell types, including platelets, vascular smooth muscle cells, and endothelial cells.[2]

In the context of endothelial dysfunction, the activation of TP receptors contributes to a pro-inflammatory and pro-thrombotic state. By antagonizing this receptor, this compound is hypothesized to:

-

Improve Endothelium-Dependent Vasodilation: By blocking the vasoconstrictive effects of TP receptor agonists, this compound may restore the balance towards vasodilation, a key function of healthy endothelium.

-

Reduce Vascular Inflammation: Activation of TP receptors can lead to the expression of adhesion molecules on endothelial cells, facilitating the recruitment of inflammatory cells.[3] this compound may mitigate this inflammatory response.

-

Inhibit Platelet Aggregation: By blocking TP receptors on platelets, this compound directly inhibits a key pathway in thrombus formation.

Signaling Pathway of the Thromboxane A2 Receptor

The binding of agonists like TXA2 to the TP receptor initiates a cascade of intracellular signaling events. The TP receptor can couple to different G proteins, primarily Gq/11 and G12/13, leading to various downstream effects that contribute to endothelial dysfunction.

References

- 1. Daily administration of the TP receptor antagonist this compound improved endothelial function in high-cardiovascular-risk patients with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound, a thromboxane/prostaglandin endoperoxide receptor antagonist, increases survival in stroke-prone rats by preventing systemic inflammation and endothelial dysfunction: comparison with aspirin and rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Terutroban: A Technical Guide to its Impact on Anti-inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terutroban is a selective, orally active antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1] While initially developed as an antiplatelet agent for the secondary prevention of thrombotic complications, a significant body of preclinical and clinical research has illuminated its potent anti-inflammatory and vasoprotective properties.[1][2] This technical guide provides an in-depth analysis of the anti-inflammatory pathways affected by this compound. It details the core mechanism of action, summarizes key quantitative data from pivotal studies, outlines experimental protocols, and visualizes the complex signaling cascades involved. The primary focus is on this compound's role in mitigating vascular inflammation, a cornerstone of atherosclerosis, by blocking the multifaceted effects of TP receptor activation on platelets, endothelial cells, and vascular smooth muscle cells.[3]

Core Mechanism of Action: TP Receptor Antagonism

The central mechanism through which this compound exerts its anti-inflammatory effects is the competitive and selective blockade of the thromboxane prostanoid (TP) receptor.[2] TP receptors are activated by various ligands, most notably thromboxane A2 (TXA2), but also by other prostanoids like prostaglandin (B15479496) H2 (PGH2) and isoprostanes, which are products of oxidative stress.

Activation of TP receptors, which are G-protein-coupled receptors found on platelets, vascular smooth muscle cells, monocytes/macrophages, and endothelial cells, triggers a cascade of pro-inflammatory and pro-thrombotic events:

-

Platelet Activation and Aggregation: Leads to thrombus formation.

-

Vasoconstriction: Narrows blood vessels, contributing to hypertension and reduced blood flow.

-

Vascular Smooth Muscle Cell Proliferation: A key event in the development of atherosclerotic plaques.

-

Endothelial Activation: Promotes the expression of adhesion molecules, facilitating the recruitment of inflammatory cells into the vessel wall.

-

Inflammatory Cell Signaling: Stimulates monocytes and macrophages, contributing to the chronic inflammatory state of atherosclerosis.

This compound, by inhibiting the TP receptor, effectively blocks these downstream consequences. Unlike aspirin (B1665792), which only inhibits the production of TXA2 from cyclooxygenase-1 (COX-1) in platelets, this compound antagonizes the effects of all TP receptor ligands, regardless of their enzymatic or non-enzymatic origin. This provides a more comprehensive blockade of the pathway, which may be particularly relevant in conditions of high oxidative stress where isoprostane levels are elevated.

Anti-inflammatory Pathways Modulated by this compound

Attenuation of Vascular Inflammation and Atherogenesis

Atherosclerosis is fundamentally a chronic inflammatory disease. This compound has demonstrated significant anti-atherosclerotic effects in preclinical models, primarily by targeting the inflammatory processes in the vascular wall. Activation of endothelial TP receptors is a critical early step, promoting the expression of adhesion molecules that facilitate the infiltration of monocytes and macrophages into the arterial wall, thereby initiating plaque development.

Studies in spontaneously hypertensive stroke-prone rats (SHRSPs), a model for severe hypertension and vascular inflammation, have shown that this compound:

-

Prevents Vascular Hypertrophy and Fibrosis: Treatment with this compound completely prevented the aortic media thickening and severe fibrosis (accumulation of collagen and fibronectin) induced by a high-salt diet.

-

Inhibits Vascular Cell Proliferation: this compound significantly reduced the number of proliferating cells in the aortic media.

-

Downregulates Pro-fibrotic Pathways: The drug inhibited the expression of heat shock protein-47 (HSP-47) and Transforming Growth Factor-β (TGF-β), key mediators of fibrosis.

Reduction of Systemic and Cerebral Inflammation

Beyond the local vascular environment, this compound has been shown to reduce markers of systemic and central nervous system inflammation. In studies using SHRSPs, this compound treatment led to a significant decrease in the cerebral mRNA transcription of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Transforming Growth Factor-β (TGF-β), and Monocyte Chemoattractant Protein-1 (MCP-1). Furthermore, it prevented the accumulation of high molecular weight urinary acute-phase proteins, which are considered markers of systemic inflammation. These effects were superior to those observed with aspirin and similar to those of rosuvastatin.

Improvement of Endothelial Function

Endothelial dysfunction is recognized as an early event in the pathogenesis of atherosclerosis, characterized by impaired vasodilation and a pro-inflammatory, pro-thrombotic state. This compound has been demonstrated to improve endothelial function in high-cardiovascular-risk patients. Clinical studies have shown that this compound administration significantly improves endothelium-dependent flow-mediated dilatation (FMD), even in patients already receiving high-dose aspirin therapy. This beneficial effect is attributed to the blockade of vasoconstrictor prostanoids and isoprostanes on endothelial TP receptors, thus preserving the bioavailability of vasodilating substances like nitric oxide. Preclinical data also show that this compound helps preserve the expression of endothelial nitric-oxide synthase (eNOS).

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical Efficacy of this compound on Vascular Inflammation and Remodeling in SHRSPs

| Parameter | Vehicle (High-Salt Diet) | This compound (30 mg/kg/day) | P-value | Reference |

|---|---|---|---|---|

| Aortic Media Thickness-to-Lumen Ratio | Significantly Increased | Completely Prevented | < 0.001 | |

| Bromodeoxyuridine-positive cells (Proliferation) | Significantly Increased | Significantly Reduced | < 0.0001 | |

| Proliferating Cell Nuclear Antigen-positive cells | Significantly Increased | Significantly Reduced | < 0.0001 | |

| Vascular Wall Collagen Accumulation | Significantly Increased | Completely Prevented | < 0.001 | |

| Vascular Wall Fibronectin Accumulation | Significantly Increased | Completely Prevented | < 0.001 | |

| Heat Shock Protein-47 (HSP-47) Expression | Significantly Increased | Inhibited | < 0.01 |

| Transforming Growth Factor-β (TGF-β) Expression | Significantly Increased | Inhibited | < 0.001 | |

Table 2: Preclinical Efficacy of this compound on Cerebral Inflammation and Survival in SHRSPs

| Parameter | Vehicle | This compound (30 mg/kg/day) | P-value | Reference |

|---|---|---|---|---|

| Survival | Baseline | Significantly Increased | < 0.001 | |

| Brain Lesion Occurrence | Baseline | Significantly Delayed | < 0.001 | |

| Cerebral IL-1β mRNA Transcription | Elevated | Decreased | Not Specified | |

| Cerebral TGF-β mRNA Transcription | Elevated | Decreased | Not Specified |

| Cerebral MCP-1 mRNA Transcription | Elevated | Decreased | Not Specified | |

Table 3: Clinical Efficacy of this compound on Endothelial Function and Platelet Aggregation

| Parameter | Placebo | This compound (2.5 mg/day) | This compound (5 mg/day) | This compound (10 mg/day) | Reference |

|---|---|---|---|---|---|

| Change in Flow-Mediated Dilatation (FMD) on Day 14 | No Significant Change | ↑ to 4.42 ± 1.22% (P < 0.001 vs. baseline) | ↑ to 4.00 ± 1.23% (P < 0.001 vs. baseline) | ↑ to 4.17 ± 0.72% (P < 0.001 vs. baseline) | |

| U46619-induced Platelet Aggregation on Day 14 | Unchanged | Abolished | Abolished | Abolished | |

| ADP-induced Platelet Aggregation | Unchanged | Unchanged | Unchanged | Unchanged |

| Collagen-induced Platelet Aggregation | Unchanged | Unchanged | Unchanged | Unchanged | |

Experimental Protocols

Preclinical Assessment in Spontaneously Hypertensive Stroke-Prone Rats (SHRSP)

This protocol is based on studies evaluating this compound's effect on vascular remodeling and systemic inflammation.

-

Animal Model: Male Spontaneously Hypertensive Stroke-Prone Rats (SHRSPs) are used as a model of severe hypertension, endothelial dysfunction, and vascular inflammation.

-

Dietary Intervention: To accelerate the disease phenotype, rats are fed a high-sodium (e.g., 8% NaCl) permissive diet. A control group is maintained on a standard diet.

-

Treatment Groups: Salt-loaded SHRSPs are randomly allocated to receive daily oral gavage of:

-

Vehicle (control)

-

This compound (e.g., 30 mg/kg/day)

-

Aspirin (e.g., 60 mg/kg/day) for comparison

-

Rosuvastatin (e.g., 10 mg/kg/day) for comparison

-

-

Duration: Treatment is typically administered for a period of 6 weeks.

-

Endpoint Analysis:

-

Survival and Morbidity: Survival rates are monitored. Brain lesions are monitored by magnetic resonance imaging (MRI), and kidney damage is assessed by measuring proteinuria.

-

Vascular Histology and Morphometry: After euthanasia, the aorta is collected. Tissues are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin, Masson's trichrome) to assess media thickness, lumen diameter, and fibrosis (collagen deposition).

-

Immunohistochemistry: Aortic sections are analyzed for markers of cell proliferation (e.g., bromodeoxyuridine, PCNA), fibrosis (fibronectin), and pro-fibrotic mediators (HSP-47, TGF-β).

-

Gene Expression Analysis: Cerebral tissue is harvested, and mRNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of inflammatory cytokines such as IL-1β, TGF-β, and MCP-1.

-

Systemic Inflammation: Urine is collected longitudinally and analyzed by one-dimensional electrophoresis to detect acute-phase proteins.

-

Clinical Assessment of Endothelial Function and Platelet Aggregation

This protocol is based on a randomized, double-blind, placebo-controlled trial in high-cardiovascular-risk patients.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: High-cardiovascular-risk patients with carotid atherosclerosis, maintained on a stable dose of aspirin (e.g., 300 mg/day).

-

Intervention Groups: Patients are randomly allocated to receive one of the following for 15 days:

-

Placebo

-

This compound 2.5 mg/day

-

This compound 5 mg/day

-

This compound 10 mg/day

-

-

Key Measurements:

-

Flow-Mediated Dilatation (FMD): This non-invasive ultrasound technique assesses endothelium-dependent vasodilation.

-

Procedure: The diameter of the brachial artery is measured at baseline. A blood pressure cuff on the forearm is then inflated to suprasystolic pressure for 5 minutes to induce reactive hyperemia. The cuff is deflated, and the arterial diameter is measured again. FMD is expressed as the percentage change in diameter from baseline.

-

Timing: FMD is evaluated at baseline (Day 0, before the first dose) and again 2 hours after the final dose on Day 14.

-

-

Platelet Aggregometry: Blood samples are collected to prepare platelet-rich plasma (PRP).

-

Procedure: Aggregation is induced by adding specific agonists to the PRP. Light transmission aggregometry measures the change in light transmission as platelets aggregate.

-

Agonists:

-

U46619 (a TP receptor agonist) to confirm the pharmacodynamic effect of this compound.

-

ADP and Collagen to assess effects on other aggregation pathways.

-

-

Timing: Measurements are performed at baseline and on Day 14.

-

-

Conclusion

This compound's primary identity as a selective TP receptor antagonist provides a robust mechanism for its significant anti-inflammatory activities. By blocking the action of TXA2 and other ligands like isoprostanes, this compound moves beyond simple antiplatelet effects to directly counter the chronic vascular inflammation that drives atherosclerosis. Preclinical studies have compellingly demonstrated its ability to prevent vascular hypertrophy, fibrosis, and cell proliferation while reducing the expression of key pro-inflammatory and pro-fibrotic mediators. These findings are corroborated by clinical data showing improved endothelial function, a crucial marker of vascular health, even on top of standard aspirin therapy. While the PERFORM trial did not show superiority over aspirin for secondary stroke prevention, the unique anti-inflammatory and anti-atherogenic properties of this compound highlight the therapeutic potential of TP receptor antagonism. Further research into specific patient populations characterized by high levels of oxidative stress and inflammation may yet define a clear clinical role for this class of drugs in managing complex cardiovascular diseases.

References

Terutroban in Diabetic Nephropathy Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease worldwide, necessitating the exploration of novel therapeutic targets. The thromboxane (B8750289) A2 (TXA2) pathway, and specifically its receptor (TP), has emerged as a significant contributor to the pathogenesis of DN through its roles in inflammation, oxidative stress, and fibrosis. Terutroban (S18886), a selective TP receptor antagonist, has demonstrated considerable potential in preclinical models of diabetic kidney disease. This technical guide provides an in-depth overview of the core evidence supporting the investigation of this compound for DN. It details the mechanism of action, summarizes key quantitative preclinical data, outlines relevant experimental protocols, and visualizes the involved signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction: The Role of the Thromboxane Pathway in Diabetic Nephropathy

Diabetic nephropathy is characterized by progressive damage to the kidney's glomeruli and tubules, leading to albuminuria and a decline in glomerular filtration rate (GFR). In the diabetic milieu, the production of arachidonic acid metabolites, including thromboxane A2 (TXA2) and isoprostanes, is elevated.[1] These molecules act as potent agonists of the thromboxane-prostanoid (TP) receptor, a G-protein coupled receptor found on various renal cells, including podocytes and mesangial cells. Activation of the TP receptor contributes to several pathological processes in the diabetic kidney:

-

Hemodynamic Alterations: TP receptor activation induces vasoconstriction of renal arterioles and contraction of mesangial cells, which can alter glomerular hemodynamics and contribute to hyperfiltration and subsequent glomerular injury.

-

Inflammation and Oxidative Stress: The TXA2/TP axis promotes an inflammatory response and increases oxidative stress, key drivers of renal cell damage in DN.[2]

-

Fibrosis: Activation of the TP receptor is linked to the upregulation of profibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1), leading to the accumulation of extracellular matrix proteins and the development of glomerulosclerosis and tubulointerstitial fibrosis.[2][3]

This compound (formerly S18886) is a highly selective and long-acting antagonist of the TP receptor. By blocking the binding of TXA2 and other agonists, this compound has the potential to mitigate these detrimental effects and offer a novel therapeutic strategy for diabetic nephropathy.

Mechanism of Action of this compound in the Kidney

This compound competitively inhibits the TP receptor, thereby blocking the downstream signaling cascades initiated by its agonists. The primary signaling pathways implicated in the pathological effects of TP receptor activation in the context of diabetic nephropathy are detailed below.

Signaling Pathways

Figure 1: TP Receptor Signaling in Diabetic Nephropathy.

Preclinical Efficacy of this compound: Quantitative Data Summary

Multiple preclinical studies have evaluated the efficacy of this compound in rodent models of diabetic nephropathy. The key findings from these studies are summarized in the tables below.

Effects on Renal Function and Structure

| Study Model | Treatment Group | Dose | Duration | Change in Proteinuria/Albuminuria | Change in Creatinine (B1669602) Clearance | Glomerular Histology Changes | Reference |

| Uninephrectomized Obese Zucker Rats (Type 2 DM) | This compound (S18886) | 10 mg/kg/day | 8 weeks | -12% (NS) | No significant effect | Prevented mesangiolysis (p<0.01), podocyte enlargement, and degeneration | [3] |

| This compound (S18886) | 30 mg/kg/day | 8 weeks | -37% (NS) | No significant effect | Prevented mesangiolysis (p<0.01), podocyte enlargement, and degeneration | ||

| STZ-induced Diabetic ApoE-/- Mice (Type 1 DM with hyperlipidemia) | This compound (S18886) | 5 mg/kg/day | 6 weeks | Significantly attenuated microalbuminuria | Not reported | Ameliorated glomerular hypertrophy and extracellular matrix deposition |

NS: Not Significant; STZ: Streptozotocin; ApoE-/-: Apolipoprotein E knockout.

Effects on Biomarkers of Disease Progression

| Study Model | Treatment Group | Dose | Duration | Change in Urinary TGF-β1 | Change in Urinary 2,3-dinor-TxB2 | Change in Oxidative Stress Markers | Reference |

| Uninephrectomized Obese Zucker Rats (Type 2 DM) | This compound (S18886) | 10 mg/kg/day | 8 weeks | Lowered (p<0.05) | Lowered (p<0.05) | -25% in plasma AOPPs (NS); Augmented antioxidant enzymes (p<0.01 with high dose) | |

| This compound (S18886) | 30 mg/kg/day | 8 weeks | Lowered (p<0.05) | Lowered (p<0.05) | -25% in plasma AOPPs (NS); Augmented antioxidant enzymes (p<0.01) | ||

| STZ-induced Diabetic ApoE-/- Mice (Type 1 DM with hyperlipidemia) | This compound (S18886) | 5 mg/kg/day | 6 weeks | Reduced expression | Not reported | Reduced nitrotyrosine staining, p47phox, iNOS, and 12-lipoxygenase; Attenuated urinary 12-HETE and 8-iso-PGF2α |

AOPPs: Advanced Oxidation Protein Products; iNOS: inducible Nitric Oxide Synthase; 12-HETE: 12-Hydroxyeicosatetraenoic acid; 8-iso-PGF2α: 8-iso-Prostaglandin F2α.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for diabetic nephropathy.

Animal Models of Diabetic Nephropathy

Figure 2: General Experimental Workflow.

4.1.1. Streptozotocin (STZ)-Induced Diabetic Apolipoprotein E-Deficient (ApoE-/-) Mouse Model

This model combines hyperglycemia with hyperlipidemia, accelerating the development of nephropathy.

-

Animals: Male ApoE-/- mice, typically 6-8 weeks old.

-

Induction of Diabetes: Administer a single intraperitoneal (IP) injection of STZ (e.g., 50-60 mg/kg body weight) dissolved in a citrate (B86180) buffer (pH 4.5).

-

Blood Glucose Monitoring: Measure blood glucose levels 48-72 hours post-injection to confirm diabetes (typically >250 mg/dL).

-

Treatment: Begin daily administration of this compound (e.g., 5 mg/kg/day) or vehicle control via oral gavage.

-

Duration: Continue treatment for a predefined period, such as 6 weeks.

-

Sample Collection: At the end of the study, collect 24-hour urine samples using metabolic cages, followed by blood and kidney tissue harvesting.

4.1.2. Uninephrectomized Obese Zucker Rat Model

This is a model of type 2 diabetes with insulin (B600854) resistance. Uninephrectomy is performed to accelerate renal injury.

-

Animals: Male obese Zucker rats (OZR).

-

Uninephrectomy (UNX): At a specified age, perform a surgical removal of one kidney under anesthesia.

-

Treatment: After a recovery period, randomize rats into treatment groups and begin daily administration of this compound (e.g., 10 or 30 mg/kg/day) or placebo by oral gavage.

-

Duration: The treatment period is typically 8 weeks.

-

Sample Collection: Collect 24-hour urine, blood, and the remaining kidney tissue at the end of the study.

Renal Function and Biomarker Assays

4.2.1. Measurement of Urinary Albumin and Protein

-

Sample: 24-hour urine collected from metabolic cages.

-

Method: Use a commercially available ELISA kit for rodent albumin or a colorimetric assay for total protein.

-

Normalization: Measure urinary creatinine concentration using a compatible assay and express albumin/protein excretion as a ratio to creatinine (e.g., mg/g creatinine) to account for variations in urine output.

4.2.2. Creatinine Clearance

-

Samples: 24-hour urine and a plasma sample collected at the end of the urine collection period.

-

Method: Measure creatinine concentrations in both urine and plasma using a validated method such as HPLC.

-

Calculation: Creatinine Clearance (mL/min) = [ (Urine Creatinine x Urine Volume) / (Plasma Creatinine x Time) ]

4.2.3. Urinary TGF-β1 Measurement

-

Sample: 24-hour urine.

-

Method: Use a species-specific ELISA kit for TGF-β1. Follow the manufacturer's instructions for sample preparation and assay procedure.

4.2.4. Measurement of Oxidative Stress Markers

-

Urinary 2,3-dinor-TxB2: A stable metabolite of TXA2, measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Plasma Advanced Oxidation Protein Products (AOPPs): Measured by a spectrophotometric assay based on the reaction with potassium iodide under acidic conditions.

-

Renal Tissue Superoxide Dismutase (SOD) Activity: Assayed using a commercial kit that measures the inhibition of a colorimetric reaction by SOD present in the tissue homogenate.

Histological and Ultrastructural Analysis

4.3.1. Glomerular Mesangial Expansion

-

Tissue Preparation: Fix kidney tissue in 10% neutral buffered formalin, embed in paraffin, and cut 3-4 µm sections.

-

Staining: Perform Periodic acid-Schiff (PAS) staining to highlight the glomerular basement membrane and mesangial matrix.

-

Quantification: Capture digital images of glomeruli at a consistent magnification (e.g., 400x). Use image analysis software to quantify the PAS-positive area within the tuft and express it as a percentage of the total glomerular tuft area.

4.3.2. Podocyte Ultrastructure

-

Tissue Preparation: Fix small pieces of renal cortex in glutaraldehyde, post-fix in osmium tetroxide, and embed in resin.

-

Sectioning and Imaging: Cut ultrathin sections, stain with uranyl acetate (B1210297) and lead citrate, and examine using a transmission electron microscope (TEM).

-

Analysis: Capture images of the glomerular filtration barrier to assess podocyte foot process effacement and glomerular basement membrane thickness.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound, through its selective antagonism of the TP receptor, can ameliorate key pathological features of diabetic nephropathy. It has been shown to reduce proteinuria, prevent structural damage to glomeruli, and decrease markers of fibrosis and oxidative stress in relevant animal models. These findings provide a solid rationale for further investigation of this compound as a potential therapeutic agent for DN in humans.

To date, clinical trials of this compound have primarily focused on its antiplatelet effects in cardiovascular diseases. Dedicated clinical trials are needed to evaluate the safety and efficacy of this compound in patients with diabetic nephropathy. Future research should also aim to further elucidate the precise molecular mechanisms by which TP receptor antagonism confers renoprotection, potentially identifying novel biomarkers to guide patient selection and monitor treatment response. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance new therapies for this debilitating disease.

References

- 1. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 2. The thromboxane receptor antagonist S18886 attenuates renal oxidant stress and proteinuria in diabetic apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renal effects of S18886 (this compound), a TP receptor antagonist, in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Terutroban: A Technical Guide to its Selectivity Profile and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terutroban (also known as S-18886) is a potent and selective antagonist of the thromboxane (B8750289) prostanoid (TP) receptor.[1][2] Developed as an antiplatelet agent, it has been investigated for the secondary prevention of thrombotic complications.[3] This technical guide provides a comprehensive overview of the available data on this compound's selectivity profile and off-target effects. It includes quantitative data on its on-target potency, details of relevant experimental protocols, and visual representations of key signaling pathways and experimental workflows. While this compound is frequently described as "selective," this guide also highlights the current limitations in the publicly available data regarding its activity at a broad range of other receptors.

Introduction

This compound is an orally active, non-prostanoid antagonist that exerts its pharmacological effects by blocking the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[3] Activation of the TP receptor by its endogenous ligands, primarily TXA2 and prostaglandin (B15479496) H2 (PGH2), leads to a cascade of physiological responses, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.[2] By antagonizing this receptor, this compound inhibits these effects, underpinning its therapeutic potential as an antiplatelet and antithrombotic agent. This guide delves into the specifics of its interaction with the TP receptor and explores the extent of its selectivity.

On-Target Activity and Potency

This compound demonstrates high affinity for the thromboxane (TP) receptor. Quantitative analysis of its inhibitory activity has established its potency in the nanomolar range.

| Parameter | Value | Assay System | Reference |

| IC50 | 16.4 nM | Not specified | |

| IC50 | 5.4 nM | Human TP receptor (IP1 functional assay) | |

| IC50 | 1.2 nM | Mouse TP receptor (IP1 functional assay) |

Table 1: On-Target Potency of this compound at the Thromboxane (TP) Receptor. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for its target receptor.

Selectivity Profile

Signaling Pathways

The TP receptor is predominantly a Gq-coupled G-protein coupled receptor (GPCR). Its activation initiates a well-defined signaling cascade. This compound, as a TP receptor antagonist, blocks this pathway.

Figure 1: TP Receptor Signaling Pathway and Point of Inhibition by this compound. This diagram illustrates the Gq-coupled signaling cascade initiated by TXA2 binding to the TP receptor, leading to platelet activation. This compound acts by blocking the initial step of this pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of TP receptor antagonists like this compound.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor. A competition binding assay is typically used to determine the Ki of an unlabeled compound like this compound.

Figure 2: Workflow for a Radioligand Competition Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a test compound for a target receptor.

Protocol Details:

-

Membrane Preparation: Membranes expressing the TP receptor are prepared from a suitable source, such as human platelets or a cell line overexpressing the receptor.

-

Incubation: A fixed concentration of a suitable radioligand (e.g., [³H]-SQ29548) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand is washed away.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

U46619-Induced Platelet Aggregation Assay

This functional assay assesses the ability of a compound to inhibit platelet aggregation induced by a stable TXA2 mimetic, U46619.

Protocol Details:

-

Blood Collection and Preparation: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Assay Procedure:

-

PRP is placed in an aggregometer cuvette with a stir bar and incubated at 37°C.

-

A baseline light transmission is established.

-

This compound or vehicle is pre-incubated with the PRP for a specified time.

-

Platelet aggregation is initiated by the addition of a fixed concentration of U46619 (e.g., 1-10 µM).

-

The change in light transmission, which corresponds to platelet aggregation, is recorded over time.

-

-

Data Analysis: The maximum percentage of aggregation is determined, and the inhibitory effect of this compound is quantified by comparing the aggregation in its presence to that of the vehicle control.

Inositol (B14025) Monophosphate (IP1) Accumulation Assay

This is a functional assay to measure the activity of Gq-coupled receptors. Activation of the TP receptor leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to IP1. The accumulation of IP1 serves as a stable marker of receptor activation.

Figure 3: Workflow for an IP1 Accumulation Assay. This diagram shows the steps involved in measuring the functional activity of a Gq-coupled receptor antagonist.

Protocol Details: